5-Bromo-alpha-[[tert-butylamino]methyl]-7-ethylbenzofuran-2-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-alpha-[[tert-butylamino]methyl]-7-ethylbenzofuran-2-methanol is a complex organic compound with a unique structure that includes a bromine atom, a tert-butylamino group, and an ethylbenzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-alpha-[[tert-butylamino]methyl]-7-ethylbenzofuran-2-methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-alpha-[[tert-butylamino]methyl]-7-ethylbenzofuran-2-methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
5-Bromo-alpha-[[tert-butylamino]methyl]-7-ethylbenzofuran-2-methanol has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents.
Material Science: Employed in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 5-Bromo-alpha-[[tert-butylamino]methyl]-7-ethylbenzofuran-2-methanol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-alpha-[[tert-butylamino]methyl]-7-methylbenzofuran-2-methanol
- 5-Bromo-alpha-[[tert-butylamino]methyl]-7-propylbenzofuran-2-methanol
Uniqueness
5-Bromo-alpha-[[tert-butylamino]methyl]-7-ethylbenzofuran-2-methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
64100-60-3 |
---|---|
Molecular Formula |
C16H22BrNO2 |
Molecular Weight |
340.25 g/mol |
IUPAC Name |
1-(5-bromo-7-ethyl-1-benzofuran-2-yl)-2-(tert-butylamino)ethanol |
InChI |
InChI=1S/C16H22BrNO2/c1-5-10-6-12(17)7-11-8-14(20-15(10)11)13(19)9-18-16(2,3)4/h6-8,13,18-19H,5,9H2,1-4H3 |
InChI Key |
MXKMWLFIQAWNMD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC(=C1)Br)C=C(O2)C(CNC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.